molecular formula C45H90NO8P B12681302 (R)-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate CAS No. 81123-32-2

(R)-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate

Cat. No.: B12681302
CAS No.: 81123-32-2
M. Wt: 804.2 g/mol
InChI Key: KPHQJKTZXVNUHH-VZUYHUTRSA-N
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Description

®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoethoxy group, a hydroxyphosphinyl group, and a diicosanoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the aminoethoxy group: This step involves the reaction of ethylene oxide with an amine under controlled conditions to form the aminoethoxy intermediate.

    Introduction of the hydroxyphosphinyl group: This step involves the reaction of the aminoethoxy intermediate with a phosphinic acid derivative under acidic or basic conditions to form the hydroxyphosphinyl intermediate.

    Esterification: The final step involves the esterification of the hydroxyphosphinyl intermediate with diicosanoic acid under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinyl derivatives, while reduction may yield reduced aminoethoxy derivatives.

Scientific Research Applications

®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene dihexanoate: A similar compound with a shorter ester chain, which may exhibit different physical and chemical properties.

    ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene dipalmitate: Another similar compound with a different ester chain length, affecting its solubility and reactivity.

Uniqueness

®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate is unique due to its specific ester chain length and the presence of both aminoethoxy and hydroxyphosphinyl groups

This detailed article provides an overview of ®-1-((((2-Aminoethoxy)hydroxyphosphinyl)oxy)methyl)ethylene diicosanoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

81123-32-2

Molecular Formula

C45H90NO8P

Molecular Weight

804.2 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-icosanoyloxypropyl] icosanoate

InChI

InChI=1S/C45H90NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42,46H2,1-2H3,(H,49,50)/t43-/m1/s1

InChI Key

KPHQJKTZXVNUHH-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

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